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molecular formula C10H9N3S B8782766 beta-(5-Amino-1,3,4-Thiadiazol-2-yl)Styrene

beta-(5-Amino-1,3,4-Thiadiazol-2-yl)Styrene

Cat. No. B8782766
M. Wt: 203.27 g/mol
InChI Key: MFAWSDUTTXHYTR-UHFFFAOYSA-N
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Patent
US04273926

Procedure details

A mixture of 70.0 g (0.35 m) of cinnamaldehyde thiosemicarbazone and 56.0 g (1.16 m) of ferric ammonium sulfate dodecahydrate was pulverized with a mortar and pestle and added portionwise to 1400 ml of hot water. The mixture was stirred at 60°-100° C. for 11/4 hr., during which time the color of the mixture changed from yellow-orange to dark red and much of the solid material went into solution. The mixture was filtered hot to yield 54.5 g of a brown granular product. The mother liquors were cooled under refrigeration and refiltered to give another 12.3 g of product. The crude product was pulverized and triturated twice with chloroform to remove the residual starting material and the dark brown impurities from the product, leaving 27.4 g of a beige microcrystalline powder. An additional 4.60 g of product was recovered by concentrating the chloroform filtrate. Total yield was 32.0 g (0.16 m), mp. 212°-214° C. (dec.). This procedure is novel and is of general utility for preparing these types of compounds. The novel procedure for this particular product is defined as:
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric ammonium sulfate dodecahydrate
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[N:10][NH:11][C:12]([NH2:14])=[S:13])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>O>[NH2:14][C:12]1[S:13][C:1]([CH:2]=[CH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[N:10][N:11]=1

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=NNC(=S)N
Name
ferric ammonium sulfate dodecahydrate
Quantity
56 g
Type
reactant
Smiles
Step Two
Name
Quantity
1400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 60°-100° C. for 11/4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered hot

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=NN=C(S1)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 54.5 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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